molecular formula C12H15ClO2 B7993365 4-n-Propoxy-3,5-dimethylbenzoyl chloride

4-n-Propoxy-3,5-dimethylbenzoyl chloride

Cat. No.: B7993365
M. Wt: 226.70 g/mol
InChI Key: UENONBZTWYYBTC-UHFFFAOYSA-N
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Description

4-n-Propoxy-3,5-dimethylbenzoyl chloride is an organic compound with the molecular formula C12H15ClO2. It is a derivative of benzoyl chloride, featuring a propoxy group at the para position and two methyl groups at the meta positions on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-n-Propoxy-3,5-dimethylbenzoyl chloride can be synthesized through the Friedel-Crafts acylation reaction. The process involves the reaction of this compound with thionyl chloride (SOCl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-n-Propoxy-3,5-dimethylbenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.

    Hydrolysis: Water or aqueous bases such as sodium hydroxide (NaOH) can be used to hydrolyze the acyl chloride group.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents used under anhydrous conditions.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

    Carboxylic Acids: Formed from hydrolysis.

    Alcohols: Formed from reduction.

Scientific Research Applications

4-n-Propoxy-3,5-dimethylbenzoyl chloride has several applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: Employed in the preparation of functionalized polymers and advanced materials.

    Biological Studies: Utilized in the synthesis of bioactive molecules for studying biological pathways and mechanisms.

    Medicinal Chemistry: Involved in the development of new drug candidates and therapeutic agents.

Mechanism of Action

The mechanism of action of 4-n-Propoxy-3,5-dimethylbenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce the benzoyl moiety into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 4-n-Butoxy-3,5-dimethylbenzoyl chloride
  • 4-n-Ethoxy-3,5-dimethylbenzoyl chloride
  • 4-n-Methoxy-3,5-dimethylbenzoyl chloride

Uniqueness

4-n-Propoxy-3,5-dimethylbenzoyl chloride is unique due to the presence of the propoxy group, which imparts specific steric and electronic properties. This can influence the reactivity and selectivity of the compound in various chemical reactions. Compared to its analogs with different alkoxy groups, this compound may exhibit distinct behavior in terms of reaction rates, product distribution, and overall efficiency in synthetic applications.

Properties

IUPAC Name

3,5-dimethyl-4-propoxybenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-4-5-15-11-8(2)6-10(12(13)14)7-9(11)3/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENONBZTWYYBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1C)C(=O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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